Isopropylidenephthalide

Description

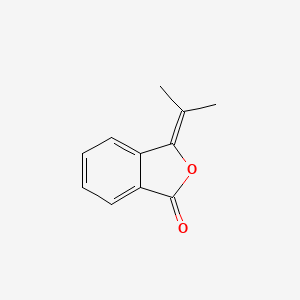

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTQKTLMMLDERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2=CC=CC=C2C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284480 | |

| Record name | Isopropylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4767-54-8 | |

| Record name | NSC37419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isopropylidenephthalide and Its Analogues

Classical Synthetic Routes to Isopropylidenephthalide

Traditional methods for synthesizing this compound and its analogues have relied on well-established organic reactions, often involving multiple steps and specific catalysts.

Stepwise Reaction Sequences

Stepwise syntheses are fundamental in organic chemistry, allowing for the controlled construction of complex molecules from simpler starting materials. The Wittig reaction is a cornerstone in this regard for the synthesis of phthalide (B148349) derivatives.

The reaction between phthalic anhydride (B1165640) and a stabilized phosphorus ylide, such as isopropylidenetriphenylphosphorane, provides a direct route to this compound. The mechanism of the Wittig reaction with cyclic anhydrides has been a subject of detailed investigation. Studies involving the reaction of phthalic anhydride with carbonyl-stabilized ylides have shown that the process is not always straightforward. For instance, the reaction with methyl(triphenylphosphoranylidene)acetate results in the formation of an observable acyclic intermediate, which arises from the opening of the anhydride ring before cyclizing to the final enol-lactone product. frontiersin.org

A general investigation into the Wittig reaction between various monosubstituted phthalic anhydrides and ethoxycarbonylmethylidenetriphenylphosphorane has also been conducted. This research confirmed that the reaction predominantly forms (E)-ylidenephthalides. nih.gov The regioselectivity of the ylide's attack on an unsymmetrical phthalic anhydride is primarily governed by the electronic effects of the substituent on the anhydride ring, which influences the electrophilicity of the carbonyl carbons. nih.gov

| Reaction | Reactants | Key Intermediates/Features | Primary Product |

| Wittig Reaction | Phthalic Anhydride, Isopropylidenetriphenylphosphorane | Acyclic keto-ylide intermediate | This compound |

| Wittig Reaction | Substituted Phthalic Anhydride, Ethoxycarbonylmethylidenetriphenylphosphorane | Attack at the more electrophilic carbonyl | (E)-3-Ethoxycarbonylmethylidenephthalide |

Catalyst-Dependent Syntheses

Catalysts play a pivotal role in enhancing reaction efficiency, selectivity, and yield. Several catalyst-dependent methods have been developed for the synthesis of phthalides and their analogues.

A notable atom-economical approach involves the rhodium-catalyzed enantioselective intramolecular hydroacylation of 2-ketobenzaldehydes. This method produces phthalide products in high yields and excellent enantiomeric excess (92-98% ee). acs.org The choice of counterion for the rhodium catalyst, such as [Rh(Duanphos)]X where X can be NO₃, OTf, or OMs, is critical for controlling both reactivity and enantioselectivity. acs.org This strategy represents a significant advance in the asymmetric synthesis of chiral phthalides.

Palladium catalysis has also been extensively used. For example, Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation yields benzofuranones. organic-chemistry.org Furthermore, palladium-catalyzed arylation of aldehydes with organoboronic acids can produce 3-arylphthalides in good to excellent yields. organic-chemistry.org Another efficient method involves the palladium-catalyzed carbonylation of aryl bromides using Mo(CO)₆ as a solid source of carbon monoxide to generate phthalides. nih.gov

Silver nanoparticles (Ag₂ONPs) have been employed as a catalyst for the synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which are structural analogues of this compound. This reaction proceeds via a 5-exo-dig cyclization of substituted 2-halobenzoic acids with terminal alkynes, demonstrating high regioselectivity and excellent yields. epa.gov

| Catalyst System | Reactants | Reaction Type | Product Type |

| Rh[(Duanphos)]X | 2-Ketobenzaldehydes | Intramolecular Hydroacylation | Chiral Phthalides |

| Pd(II) complexes | Phenylacetic Acids | C-H Activation / C-O Bond Formation | Benzofuranones |

| Ag₂ONPs / PivOH | 2-Iodobenzoic Acid, Terminal Alkyne | 5-exo-dig Cyclization | (Z)-3-Benzylideneisobenzofuran-1(3H)-ones |

| [CoI₂(dppe)] / Zn | Methyl 2-iodobenzoate, Aldehydes | Reductive Coupling/Cyclization | 3-Substituted Phthalides |

Contemporary Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. These approaches aim to reduce waste, energy consumption, and the use of hazardous materials.

Green Chemistry Principles in this compound Production

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. mdpi.com For phthalide synthesis, this includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient reaction methods.

An example of a green approach is the electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids to furnish phthalides. This method is atom-economical and utilizes a simple setup with a graphite (B72142) anode. organic-chemistry.org Another strategy involves catalyst-free synthesis, which has gained traction for preparing benzofuran (B130515) derivatives. For instance, the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides can proceed without a catalyst to form the benzofuran ring system. nih.gov Metal-free syntheses of phthalimides, which share the phthalic acid backbone, have also been developed using organocatalysis or base/acid catalysis, offering a greener alternative to transition metal-catalyzed methods. nih.gov These principles are directly applicable to the development of sustainable routes for this compound.

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. mdpi.com The application of microwave irradiation for the synthesis of phthalide derivatives is a promising area.

While specific reports on the microwave-assisted synthesis of this compound are not prevalent, the synthesis of related phthalimide (B116566) derivatives from phthalic anhydride has been successfully achieved using this technique. epa.govrdd.edu.iqscholarsresearchlibrary.com For example, a solvent-free reaction between phthalic anhydride and various amino acids under microwave irradiation produces phthalimide derivatives in excellent yields rapidly and without racemization. epa.gov Similarly, N-substituted phthalimides have been synthesized by irradiating a mixture of phthalic anhydride and an appropriate amine, often with a catalytic amount of a substance like sodium acetate (B1210297) in a solvent like DMF or acetic acid. scholarsresearchlibrary.com These established protocols for the phthalimide core strongly suggest the feasibility of developing a similar microwave-assisted Wittig-type reaction or another condensation reaction for the efficient production of this compound.

| Method | Reactants | Conditions | Advantages |

| Microwave Synthesis | Phthalic Anhydride, Arylamine | Solvent-free, 800 W, 2-15 min | Rapid reaction, high yield |

| Microwave Synthesis | Phthalic Anhydride, Hydrazine, Na-acetate | DMF, 300 W, 4-7 min | Fast, efficient |

| Microwave Synthesis | Phthalimide, KOH, Chloroacetic Acid | DMF, 600 W, 4.5 min | High yield (95%) |

Photobiocatalytic Strategies for this compound Derivatives

The use of light (photocatalysis) and enzymes (biocatalysis) offers highly selective and environmentally friendly synthetic routes.

Photochemical methods have been applied to phthalide synthesis. A notable example is the conversion of 2-formyl-arylketones into 3-substituted phthalides, which can proceed smoothly under photochemical conditions (350 nm) in DMSO. organic-chemistry.org Additionally, visible-light-promoted reactions have been developed for the synthesis of benzofuran heterocycles, indicating the potential for light-mediated pathways to this compound. nih.gov

Biocatalysis provides another avenue for the synthesis and modification of phthalides. The biosynthesis of these compounds in plants such as Angelica sinensis is regulated by enzymes that can perform transformations like oxidation and isomerization. frontiersin.org This natural machinery can be harnessed for synthetic purposes. Microbial transformations of phthalides using various bacteria, fungi, and algae have been shown to perform reactions like the resolution of racemic mixtures and specific oxidations. nih.gov While direct photobiocatalytic synthesis of this compound is a developing field, these examples highlight the potential for using engineered enzymes or whole-cell systems to produce complex phthalide derivatives with high selectivity.

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and successes in the synthesis of other complex molecules and active pharmaceutical ingredients (APIs) provide a strong indication of its potential applicability.

Enhanced Safety: Reactions involving hazardous reagents or intermediates can be performed more safely in the small, controlled environment of a flow reactor.

Precise Reaction Control: The superior heat exchange in microreactors allows for precise temperature control, which is crucial for reactions with narrow optimal temperature ranges.

Improved Yield and Purity: The rapid mixing and controlled reaction conditions in flow reactors can lead to higher yields and fewer byproducts.

Scalability: Scaling up a flow process typically involves running the system for a longer duration or using parallel reactors, which is often more straightforward than scaling up a batch reaction.

A hypothetical flow synthesis of this compound could involve the continuous feeding of starting materials, such as a suitably substituted benzoic acid derivative, into a reactor coil where it undergoes cyclization and subsequent olefination under optimized conditions of temperature, pressure, and residence time. In-line purification modules could be integrated to remove impurities, delivering a continuous stream of the final product.

Enantioselective and Diastereoselective Syntheses of this compound Isomers

The synthesis of specific stereoisomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers can exhibit vastly different biological activities. While the exocyclic double bond in this compound itself does not create a stereocenter at the point of attachment, the introduction of substituents on the phthalide ring or the isopropylidene group can lead to the formation of enantiomers and diastereomers.

Methodologies for the enantioselective synthesis of related lactams and other heterocyclic compounds can provide insights into potential strategies for preparing chiral this compound derivatives. For instance, the enantioselective synthesis of (R)- and (S)-3-amino-3,4-dihydro-1H- Current time information in Bangalore, IN.researchgate.netnaphthyridin-2-one has been achieved through asymmetric reduction and subsequent spontaneous cyclization. researchgate.net This suggests that a chiral reducing agent could be employed to selectively form one enantiomer of a precursor alcohol, which could then be cyclized to the desired chiral phthalide.

Other potential strategies for achieving enantioselectivity include:

Chiral Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can facilitate the asymmetric formation of key bonds.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction, after which it is removed.

Resolution: A racemic mixture of isomers can be separated into its constituent enantiomers through various resolution techniques, such as chromatography on a chiral stationary phase or selective crystallization with a chiral resolving agent.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships and developing compounds with tailored properties. This can be achieved through modifications at various positions of the molecule.

Modifying the aromatic phthalide ring is a common strategy to create a library of analogues. This can involve the introduction of various substituents onto the benzene (B151609) ring or the alteration of the lactone ring itself. A notable example is the synthesis of 3-indolyl-substituted phthalides. researchgate.net These compounds are synthesized through the reaction of a 3-hydroxyphthalide with an indole (B1671886) derivative, often catalyzed by an acid.

Table 1: Examples of Synthesized 3-Substituted Phthalide Derivatives

| Entry | Phthalide Reactant | Arene/Heteroarene | Product |

|---|---|---|---|

| 1 | 3-Hydroxyphthalide | Indole | 3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one |

| 2 | 3-Hydroxyphthalide | 2-Methylindole | 3-(2-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one |

This table presents a conceptualized summary based on the synthetic strategy for 3-indolyl-substituted phthalides.

The isopropylidene group offers another site for structural modification. While specific examples for this compound are scarce in the literature, standard olefination reactions can be envisioned to introduce functionalized groups. For instance, reactions such as cross-metathesis could potentially be used to introduce new substituents on the double bond. Additionally, allylic functionalization of the methyl groups on the isopropylidene moiety could provide a route to further derivatives.

Heterocyclic annulation involves the construction of a new heterocyclic ring fused to an existing ring system. Such strategies can be employed to create complex, polycyclic structures from this compound. The general principles of annulation reactions involving electrophilic benzannulated heterocycles can be considered as a template for potential reactions with this compound. rsc.org

One approach could involve treating this compound as a dienophile in a Diels-Alder reaction, where a diene reacts with the exocyclic double bond to form a new six-membered ring. Another possibility is to utilize the carbonyl group of the lactone in a condensation reaction with a suitable binucleophile to construct a new heterocyclic ring. For example, N-heterocyclic carbene (NHC) catalyzed annulation reactions have been used to synthesize spirooxindole γ-lactams, demonstrating the potential for complex heterocyclic constructions. researchgate.net

Reaction Mechanisms and Pathways of Isopropylidenephthalide Transformations

Mechanistic Investigations of Isopropylidenephthalide Reactivity

The unique structural features of this compound, including the lactone ring and the exocyclic double bond, make it susceptible to a range of chemical transformations. Mechanistic studies have shed light on the pathways through which this compound reacts.

Nucleophilic attack is a common reaction pathway for this compound. The electrophilic nature of the carbonyl carbon within the lactone ring and the carbon atoms of the exocyclic double bond makes them susceptible to attack by nucleophiles. Nucleophilic substitution reactions can lead to the opening of the lactone ring, a fundamental process in the functionalization of this molecule. researchgate.net The course of these reactions, whether they proceed via an SN1 or SN2-like mechanism, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. researchgate.net The interplay between potential energy and entropy plays a crucial role in determining the feasibility and kinetics of these nucleophilic substitution reactions. researchgate.net

Table 1: Examples of Nucleophilic Reactions with this compound

| Nucleophile | Product Type | Reaction Conditions |

| Hydroxide | Carboxylate | Basic hydrolysis |

| Alkoxides | Ester | Williamson ether synthesis-like |

| Amines | Amide | Ammonolysis/Aminolysis |

| Grignard Reagents | Diol | Ring-opening and addition |

This table is illustrative and provides a general overview of potential reactions.

The benzene (B151609) ring of the phthalide (B148349) structure is susceptible to electrophilic aromatic substitution (EAS). youtube.commasterorganicchemistry.comyoutube.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The specific position of substitution (ortho, meta, or para to the existing substituent) is directed by the electronic effects of the this compound moiety. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The generation of a potent electrophile, often facilitated by a Lewis acid catalyst, is a key step in these transformations. youtube.comresearchgate.net The reaction then proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.com

Radical reactions involving this compound can be initiated by providing energy in the form of heat or light, leading to the homolytic cleavage of a bond to form radical species. lumenlearning.comlibretexts.orgyoutube.com These reactions typically proceed through a chain reaction mechanism consisting of three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.orgyoutube.comchemistrysteps.com

Initiation: This step involves the initial formation of radicals. libretexts.orgyoutube.comchemistrysteps.com

Propagation: In this phase, a radical reacts with a stable molecule to generate a new radical, continuing the chain. libretexts.orgyoutube.commasterorganicchemistry.com

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. libretexts.orgyoutube.comchemistrysteps.com

The stability of the radical intermediates plays a significant role in the reaction's progression. masterorganicchemistry.com

Pericyclic reactions are concerted processes that occur through a cyclic transition state. adichemistry.commsu.edulibretexts.org These reactions are characterized by the simultaneous breaking and making of bonds without the formation of intermediates. adichemistry.com The stereochemistry of the products is highly dependent on the reaction conditions (thermal or photochemical) and the electronic nature of the reactants. adichemistry.com While specific examples involving this compound are not extensively detailed in the provided search results, the presence of π-systems in the molecule suggests its potential to participate in various types of pericyclic reactions, such as:

Cycloaddition Reactions: These reactions involve the joining of two π-electron systems to form a cyclic molecule with two new sigma bonds. adichemistry.comlibretexts.org

Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a ring by rearranging the π-electrons of a conjugated system. adichemistry.comlibretexts.org

Sigmatropic Rearrangements: In these reactions, a sigma-bonded atom or group migrates across a π-system to a new position. msu.edulibretexts.org

Reaction Kinetics and Thermodynamics of this compound

The study of reaction kinetics and thermodynamics provides insight into the rate and feasibility of chemical transformations involving this compound.

Thermodynamics governs the position of equilibrium and the relative stability of reactants and products, which is determined by the change in Gibbs free energy (ΔG). stanford.eduyoutube.comkhanacademy.orgkhanacademy.org A negative ΔG indicates a spontaneous reaction. youtube.com Kinetics, on the other hand, deals with the reaction rate, which is influenced by the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. stanford.eduyoutube.comkhanacademy.orgyoutube.com

A reaction can be thermodynamically favorable but kinetically slow if it has a high activation energy. stanford.edukhanacademy.org Conversely, a reaction can be kinetically fast but thermodynamically unfavorable. khanacademy.org The relationship between thermodynamics and kinetics is crucial in understanding reaction outcomes. youtube.comkhanacademy.org For instance, in competing reaction pathways, one may lead to the more stable (thermodynamic) product, while the other proceeds faster to form the kinetic product. youtube.com

Catalytic Transformations of this compound

Catalysts play a pivotal role in many transformations of this compound by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. youtube.com

Various catalytic systems can be employed, including:

Acid Catalysis: Protic acids or Lewis acids can activate electrophiles in electrophilic aromatic substitution reactions. youtube.com

Base Catalysis: Bases can facilitate nucleophilic reactions by deprotonating nucleophiles, increasing their reactivity.

Transition Metal Catalysis: Transition metal complexes are versatile catalysts for a wide range of organic transformations, including cross-coupling and addition reactions.

Phase-Transfer Catalysis: This type of catalysis facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate) by using a phase-transfer agent to carry the reactant across the phase boundary. researchgate.net

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers powerful methods for the synthesis and functionalization of the 3-alkylidenephthalide scaffold. Transition metal complexes, particularly those of rhodium and gold, are notable for their ability to catalyze intricate cyclization and coupling reactions.

One prominent pathway to synthesize 3-alkylidenephthalides involves a rhodium-catalyzed cascade reaction. This process typically starts with a benzoic acid derivative and an alkyne, proceeding through a C-H acylation, followed by acylalization, and culminating in an elimination step to form the exocyclic double bond of the phthalide. researchgate.net

Gold(I) catalysts have also been employed in the synthesis of related 3-alkynylidenephthalides through the alkynylative cyclization of o-alkynylbenzoic acids. researchgate.net While this produces an alkyne instead of an alkene substituent, the core mechanism involves the gold(I) catalyst activating the alkyne of the starting material, making it susceptible to intramolecular nucleophilic attack by the carboxylic acid. This forms the lactone ring. A subsequent protodeauration step regenerates the catalyst and yields the product. It is plausible that a similar strategy could be adapted for this compound synthesis.

| Catalyst System | Reactants | Key Mechanistic Steps | Product Type |

| Rhodium complexes | Benzoic acid, Alkyne | C-H activation, Acylation, Acylalization, Elimination | 3-Ylidenephthalide |

| Gold(I) complexes | o-Alkynylbenzoic acid | Alkyne activation, Intramolecular cyclization, Protodeauration | 3-Alkynylidenephthalide |

This table presents examples of homogeneous catalytic systems used for the synthesis of the 3-alkylidenephthalide core structure.

Heterogeneous Catalysis

Heterogeneous catalysis is crucial for transformations such as the selective hydrogenation of the exocyclic double bond in this compound. In these systems, the catalyst, typically a solid, is in a different phase from the reactants. youtube.com This setup simplifies catalyst separation and recycling. nih.gov

The most common application for this compound is catalytic hydrogenation to produce 3-isopropylphthalide. This reaction typically employs a noble metal catalyst, such as palladium on a carbon support (Pd/C), in the presence of hydrogen gas. youtube.com

The mechanism of this reaction involves several key steps:

Adsorption: Both hydrogen gas (H₂) and the this compound substrate adsorb onto the surface of the solid catalyst. The H-H bond in hydrogen is weakened and breaks, forming adsorbed hydrogen atoms. nih.gov

Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the π-system of the exocyclic double bond of the phthalide. This typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com

Desorption: Once the double bond is saturated, the resulting 3-isopropylphthalide product has a weaker affinity for the catalyst surface and desorbs, freeing the active site for another catalytic cycle. nih.gov

The choice of catalyst, support, solvent, and reaction conditions (temperature, pressure) can influence the reaction's efficiency and selectivity. youtube.comillinois.edu For instance, using specific catalysts can prevent the reduction of other functional groups within the molecule.

| Catalyst | Support | Typical Substrate | Product | Key Feature |

| Palladium (Pd) | Carbon (C) | Alkene (C=C) | Alkane (C-C) | High activity for C=C hydrogenation |

| Platinum (Pt) | Oxide (e.g., PtO₂) | Aromatic rings | Cycloalkanes | Stronger hydrogenation power |

| Raney Nickel (Ni) | - | Olefins, Carbonyls | Alkanes, Alcohols | Cost-effective, requires careful handling |

This table outlines common heterogeneous catalysts and their applications in hydrogenation reactions relevant to this compound.

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions and has emerged as a powerful tool for the asymmetric synthesis of phthalide derivatives. beilstein-journals.orgyoutube.com These catalysts operate through various activation modes, most notably iminium and enamine catalysis, or through hydrogen bonding interactions. nih.govyoutube.com

For this compound, the exocyclic double bond is a Michael acceptor, making it an ideal substrate for organocatalyzed conjugate addition reactions. Research has demonstrated the highly diastereo- and enantioselective direct Michael addition of phthalide derivatives to electrophiles like nitroolefins and chalcones. rsc.org A plausible mechanism for the conjugate addition of a nucleophile to this compound, catalyzed by a chiral secondary amine (like a proline derivative), would proceed as follows:

Enamine Formation: The organocatalyst could react with a suitable pronucleophile to form a nucleophilic enamine intermediate.

Michael Addition: This enamine would then attack the β-carbon of the activated this compound. Alternatively, a chiral Brønsted base or hydrogen-bond donating catalyst (like a squaramide or thiourea (B124793) derivative) could activate the nucleophile and guide its approach to the this compound substrate, controlling the stereochemistry of the addition. rsc.org

Product Formation and Catalyst Regeneration: After the C-C bond formation, the resulting intermediate would hydrolyze or react further to release the product and regenerate the catalyst.

This approach allows for the creation of new stereocenters at the C3 position and/or the former β-carbon with high stereocontrol. rsc.orgbeilstein-journals.org

| Organocatalyst Type | Activation Mode | Relevant Reaction | Stereochemical Control |

| Chiral Secondary Amines (e.g., Proline) | Enamine/Iminium Ion Catalysis | Michael Addition, Aldol Reaction | Covalent bonding to substrate |

| Thioureas/Squaramides | Hydrogen Bonding | Michael Addition, Friedel-Crafts | Non-covalent interaction, directing reactants |

| Cinchona Alkaloids | Brønsted/Lewis Base Catalysis | Conjugate Addition, Fluorination | Activation of nucleophile/electrophile |

This table summarizes different classes of organocatalysts and their potential application in transformations of this compound.

Biocatalysis in this compound Chemistry

Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations with often unparalleled chemo-, regio-, and stereoselectivity under mild conditions. nih.govnih.gov While specific studies on this compound may be limited, the reactivity of the lactone and alkene functionalities can be predicted based on known enzymatic transformations of similar molecules. mdpi.com

Enzymes such as hydrolases (e.g., lipases, esterases) are known to catalyze the hydrolysis of lactone rings. nih.gov This could be applied for the enantioselective kinetic resolution of a racemic mixture of a substituted phthalide derived from this compound. In a kinetic resolution, one enantiomer of the racemic substrate is converted to a product at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically-enriched starting material and the product.

Oxidoreductases, such as alcohol dehydrogenases or ene-reductases, could also be employed. An ene-reductase could catalyze the asymmetric reduction of the exocyclic double bond of this compound to yield an enantiomerically pure 3-isopropylphthalide. The mechanism involves the use of a cofactor, such as NADH or NADPH, which delivers a hydride to the double bond within the enzyme's chiral active site.

| Enzyme Class | Reaction Type | Potential Application to this compound |

| Hydrolases (e.g., Lipases) | Hydrolysis, Transesterification | Kinetic resolution of a chiral derivative via lactone ring-opening |

| Oxidoreductases (e.g., Ene-reductases) | Asymmetric Reduction | Enantioselective reduction of the C=C double bond |

| Lyases | Addition/Elimination | Potential for asymmetric addition of nucleophiles across the C=C bond |

This table details potential biocatalytic transformations applicable to the this compound structure based on known enzyme functions.

Rearrangement Reactions of this compound and Its Derivatives

The this compound scaffold, containing a lactone ring and an α,β-unsaturated system, can potentially undergo various rearrangement reactions, although specific literature may be sparse. Plausible rearrangements can be proposed based on the known reactivity of these functional groups. wiley-vch.de

For instance, under strongly basic conditions, rearrangements analogous to the Favorskii rearrangement might be envisioned if a suitable leaving group were present on the carbon adjacent to the carbonyl. The Favorskii rearrangement typically involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone, which then opens to form a rearranged carboxylic acid derivative. msu.edu

Another possibility involves rearrangements of the lactone ring itself, which could be initiated by acids or bases, potentially leading to ring expansion or contraction products under specific conditions, though these are generally less common for this stable phthalide system. More likely are rearrangements involving the exocyclic double bond and substituents on the aromatic ring, which could be triggered under thermal or photochemical conditions.

Stereochemical Outcomes and Control in this compound Reactions

Controlling the stereochemical outcome is a central theme in the synthesis and transformation of complex organic molecules, including derivatives of this compound. youtube.com

In reactions involving this compound, two main stereochemical aspects are of interest:

E/Z Isomerism: The exocyclic double bond can exist as either the E or Z isomer. The synthesis of 3-alkylidenephthalides often results in a mixture of these isomers, although certain synthetic methods can provide high selectivity for one over the other. The relative stability of the isomers and the reaction mechanism (e.g., thermodynamic vs. kinetic control) determine the final ratio.

Chirality: While this compound itself is achiral, reactions at the exocyclic double bond or the C3 position can create one or more stereocenters.

Control over stereochemistry is primarily achieved through asymmetric catalysis:

Heterogeneous Catalysis: In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface. The steric bulk of the molecule often dictates the face of the double bond that binds to the surface, leading to a preferred diastereomer in complex substrates. researchgate.net For a simple molecule like this compound, this primarily results in syn-addition of hydrogen.

Organocatalysis and Homogeneous Catalysis: The use of chiral catalysts (e.g., chiral ligands on a metal, or a chiral organocatalyst) is the most powerful strategy for controlling enantioselectivity. frontiersin.org The catalyst creates a chiral environment around the substrate, lowering the activation energy for the formation of one enantiomer over the other. For example, in the Michael addition to this compound, a chiral organocatalyst can shield one face of the double bond, forcing the nucleophile to attack from the opposite face, leading to a single enantiomeric product. rsc.org

Biocatalysis: Enzymes provide a pre-organized chiral active site that binds the substrate in a specific orientation, leading to exceptionally high levels of stereocontrol in reactions like reductions or hydrolyses. nih.govmdpi.com

Computational Chemistry and Theoretical Studies of Isopropylidenephthalide

Quantum Chemical Calculations on Isopropylidenephthalide

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are a cornerstone for studying the intrinsic properties of this compound. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. Such studies on related phthalide (B148349) derivatives have successfully used DFT methods, like B3LYP with basis sets such as 6-31G(d,2p), to optimize molecular geometries and analyze electronic properties. researchgate.net

The electronic structure of this compound can be thoroughly analyzed using quantum chemical methods. These calculations provide the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. For the fused ring system of isobenzofuranone, this analysis reveals the planarity of the phthalide group and the orientation of the exocyclic isopropylidene substituent. arabjchem.org

Bonding analysis further elucidates the nature of the chemical bonds within the molecule. For instance, the Harmonic Oscillator Model of Aromaticity (HOMA) index can be calculated for the benzene (B151609) ring portion of the molecule to quantify its aromatic character. arabjchem.org A HOMA value close to 1 would indicate a high degree of aromaticity, which influences the molecule's stability and reactivity.

Table 1: Representative Calculated Structural Parameters for a Phthalide Core Structure This table presents typical data obtained from DFT calculations on a related phthalide structure, illustrating the type of information generated for this compound.

| Parameter | Value (Å or °) |

|---|---|

| C=O Bond Length | 1.21 |

| C-O (lactone) Bond Length | 1.38 |

| C-C (benzene ring avg.) | 1.39 |

| O-C-C Angle (lactone) | 108.5 |

| C-C=C Angle (exocyclic) | 121.0 |

Note: Data are representative and not from a specific study on this compound.

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. researchgate.net Calculations can identify and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited. researchgate.net

The distribution of these frontier orbitals is also key. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the exocyclic double bond, which are the most electron-rich regions. The LUMO would likely be distributed over the carbonyl group and the aromatic system, indicating the sites susceptible to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents. nih.gov

Table 2: Frontier Molecular Orbital Data from a Theoretical Study on a Related Phenylamino-isobenzofuranone

| Compound Feature | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) |

|---|---|---|---|

| Unsubstituted | -6.21 | -1.55 | 4.66 |

| Electron-donating group | -5.89 | -1.48 | 4.41 |

| Electron-withdrawing group | -6.78 | -2.34 | 4.44 |

Source: Adapted from a study on related phthalide derivatives to illustrate typical computational outputs. researchgate.net

Theoretical calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction pathways and the characterization of transition states. For a molecule like this compound, this could involve studying its synthesis, degradation, or reactions with other species.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. Transition state theory can then be used to calculate reaction rates. These studies would identify the most energetically favorable pathway for a given transformation. For example, theoretical analysis could determine the activation energy required for the addition of a nucleophile to the exocyclic double bond versus the carbonyl carbon, providing insights into the molecule's regioselectivity.

Molecular Dynamics Simulations of this compound Systems

While quantum mechanics is ideal for studying the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational changes of molecules over time. MD simulations model the molecule and its environment (like a solvent) using classical mechanics and a force field.

For this compound, an MD simulation could be used to study its conformational flexibility, particularly the rotation around the bond connecting the isopropylidene group to the phthalide ring. In a solution, MD can simulate how solvent molecules arrange around the solute and can be used to calculate properties like the solvation free energy. While specific MD studies on this compound are not prominent, the technique is widely applied to understand the behavior of organic molecules in different environments. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective at predicting spectroscopic properties. researchgate.net By calculating the electronic transitions between the ground state and various excited states, it is possible to simulate the UV-Vis absorption spectrum of this compound.

These theoretical spectra can be compared directly with experimental measurements for validation. The calculations provide a detailed assignment of each absorption band to a specific electronic transition (e.g., a π→π* transition). This synergy between theoretical prediction and experimental validation is a powerful approach for confirming molecular structure and understanding electronic properties. Studies on related isobenzofuranone derivatives have shown a good correlation between TD-DFT calculated spectra and those measured experimentally. researchgate.netarabjchem.org

Structure-Reactivity Relationships and Computational Models

Computational models can be built to establish quantitative structure-activity relationships (QSAR). These models correlate calculated molecular descriptors (properties derived from the molecule's structure) with observed activity, such as biological activity or chemical reactivity.

For a series of phthalide derivatives, computational chemistry can be used to calculate a wide range of descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and thermodynamic properties. Statistical methods, such as multiple linear regression, can then be used to build a QSAR model. For this compound, this approach could be used to predict its reactivity relative to other similar compounds, guiding the design of new molecules with specific desired properties based on theoretical calculations. researchgate.net

Green Computational Chemistry for this compound Research

The intersection of computational chemistry and green chemistry principles offers a powerful paradigm for the development of sustainable chemical processes. Green computational chemistry, in the context of this compound research, focuses on the use of theoretical and computational methods to design and optimize synthetic routes that are more environmentally benign. This involves minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances, all guided by in silico modeling and analysis.

Computational chemistry provides a molecular-level understanding of reaction mechanisms, transition states, and the influence of various parameters like catalysts and solvents. nih.gov This insight is instrumental in achieving the goals of green chemistry. For instance, by mapping out the potential energy surface of a reaction, chemists can identify the most efficient pathways, potentially leading to higher yields and fewer byproducts. nih.gov Density Functional Theory (DFT) has emerged as a particularly valuable tool in this regard, offering a good balance between computational cost and accuracy for studying the electronic structure and reactivity of molecules like this compound. semanticscholar.org

Application of Green Chemistry Metrics in this compound Synthesis

A key aspect of green chemistry is the quantitative assessment of the environmental performance of a chemical process. Several metrics have been developed to this end, and they can be theoretically applied to the synthesis of this compound to evaluate its "greenness". nih.govmdpi.com The Perkin condensation reaction is a common method for synthesizing unsaturated derivatives of phthalic anhydride (B1165640), and a plausible route to this compound would involve the reaction of phthalic anhydride with the appropriate reagents.

Below are data tables illustrating the application of key green chemistry metrics to a hypothetical synthesis of this compound.

Table 1: Atom Economy (AE) for the Synthesis of this compound

Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. researchgate.net

| Reactants | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |

| Phthalic Anhydride (C₈H₄O₃) | 148.12 | This compound (C₁₁H₁₀O₂) | 174.19 | |

| Acetic Anhydride (C₄H₆O₃) | 102.09 | |||

| Sodium Acetate (B1210297) (C₂H₃NaO₂) | 82.03 | 58.3 |

Calculation: Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

Table 2: Reaction Mass Efficiency (RME) for the Synthesis of this compound

Reaction Mass Efficiency provides a more realistic measure of the greenness of a reaction by taking into account the reaction yield. researchgate.net

| Mass of Product (g) | Total Mass of Reactants (g) | Reaction Yield (%) | Reaction Mass Efficiency (%) |

| 150 | 332.24 | 86.1 | 50.2 |

Calculation: Reaction Mass Efficiency = (Mass of Product / Total Mass of Reactants) x 100

Table 3: Environmental Factor (E-Factor) for the Synthesis of this compound

The E-Factor is a simple yet powerful metric that quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a greener process. nih.gov

| Total Mass of Waste (kg) | Mass of Product (kg) | E-Factor |

| 0.182 | 0.150 | 1.21 |

Calculation: E-Factor = Total Mass of Waste / Mass of Product

Detailed Research Findings from Computational Studies

While specific green computational chemistry studies on this compound are not extensively documented, research on structurally related compounds provides valuable insights. For example, computational studies on (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which share the same core phthalide structure, have utilized DFT to investigate their electronic and structural properties. nih.gov These studies often involve optimizing the molecular geometry and calculating properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand their reactivity and potential as antioxidants and antiplatelet agents. nih.gov

Such computational analyses can indirectly contribute to green chemistry by:

Elucidating Reaction Mechanisms: Understanding the step-by-step mechanism of formation can help in identifying rate-determining steps and unwanted side reactions. This knowledge can then be used to optimize reaction conditions (e.g., temperature, pressure, catalyst) to improve selectivity and reduce waste. researchgate.net For instance, a theoretical study on the Perkin condensation could reveal the precise role of the base and anhydride, potentially leading to the selection of a more benign and efficient catalytic system. researchgate.net

Predicting Properties: Computational models can predict the physicochemical properties of different phthalide derivatives. This can guide the synthesis towards molecules with desired functionalities while minimizing experimental trial-and-error, thus saving resources and reducing waste. mdpi.com

Solvent Effects: Computational chemistry can be used to model the effect of different solvents on a reaction. This allows for the in silico screening of green solvents (e.g., water, supercritical fluids) to replace hazardous traditional solvents.

The application of these computational approaches to this compound research holds the potential to significantly enhance the sustainability of its synthesis and application. By integrating green chemistry principles with powerful computational tools, researchers can proactively design chemical processes that are not only efficient and economically viable but also environmentally responsible.

Advanced Analytical Methodologies for Isopropylidenephthalide Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for gaining insight into the structural and electronic properties of Isopropylidenephthalide and its behavior during chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. nih.gov Its quantitative nature allows for the determination of the concentration of reactants, intermediates, and products over time, providing critical data for kinetic and mechanistic studies. nih.govnih.gov

In the context of this compound synthesis, for instance, the reaction of phthalic anhydride (B1165640) with a suitable isopropylidene-containing reagent can be monitored in situ. By acquiring a series of ¹H and ¹³C NMR spectra at regular intervals, researchers can track the disappearance of starting material signals and the concurrent appearance of signals corresponding to this compound. The integration of these signals provides a direct measure of the reaction's progress.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), are invaluable for the unambiguous assignment of all proton and carbon signals of this compound and any observed intermediates. For example, an HMBC experiment would show long-range correlations between the protons of the isopropylidene methyl groups and the quaternary carbon of the double bond, as well as the lactone carbonyl carbon, confirming the connectivity of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Reaction Monitoring

| Time (min) | Reactant A (%) | Intermediate B (%) | This compound (%) |

| 0 | 100 | 0 | 0 |

| 15 | 75 | 15 | 10 |

| 30 | 50 | 25 | 25 |

| 60 | 20 | 18 | 62 |

| 120 | 5 | 5 | 90 |

| 240 | <1 | <1 | >99 |

This table illustrates the kind of quantitative data that can be obtained from NMR reaction monitoring, allowing for the determination of reaction kinetics.

Mass spectrometry (MS) is a highly sensitive technique used to detect and identify molecules based on their mass-to-charge ratio (m/z). Current time information in Bangalore, IN. In the study of reaction mechanisms, MS is particularly adept at identifying transient or low-concentration intermediates that may not be observable by other methods. Current time information in Bangalore, IN.

Techniques such as Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) allow for the gentle ionization of molecules directly from the reaction mixture, preserving the structure of labile intermediates. Current time information in Bangalore, IN. When coupled with tandem mass spectrometry (MS/MS), this becomes a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (e.g., a suspected intermediate) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the precursor ion.

For this compound research, MS can be used to identify potential intermediates in its synthesis or degradation pathways. For example, in a synthesis starting from phthalic anhydride, one might look for the m/z corresponding to the initial adduct before dehydration to the final product.

Table 2: Expected Mass Spectrometry Data for this compound and a Hypothetical Intermediate

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | ESI+ | 189.086 | 173, 145, 117 |

| Hypothetical Intermediate | ESI+ | 207.097 | 189, 163, 145 |

This table shows the expected molecular ion and potential fragment ions that would be used to identify this compound and a possible reaction intermediate.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They provide information about the functional groups present in a molecule and can be used to study changes in bonding during a reaction. nih.gov

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the lactone ring, typically in the range of 1750-1780 cm⁻¹. Other characteristic bands would include C-O stretching vibrations of the ester group, C=C stretching of the aromatic ring and the exocyclic double bond, and C-H stretching and bending vibrations of the aromatic and isopropylidene groups.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C double bond of the isopropylidene group and the symmetric stretching of the benzene (B151609) ring would be expected to show strong Raman signals. The complementarity of IR and Raman is crucial for a complete vibrational analysis. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Lactone C=O | Stretch | 1765 (Strong) | Weak |

| Aromatic C=C | Stretch | 1600, 1480 (Medium) | 1600 (Strong) |

| Alkene C=C | Stretch | 1660 (Medium) | 1660 (Strong) |

| Ester C-O | Stretch | 1250-1300 (Strong) | Medium |

| Isopropyl C-H | Bend | 1375 (Medium) | 1375 (Medium) |

This table summarizes the key vibrational bands that would be used to characterize this compound using IR and Raman spectroscopy.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The technique is particularly useful for studying conjugated systems. This compound, with its aromatic ring conjugated to the lactone and the exocyclic double bond, is expected to have characteristic UV absorptions.

The UV-Vis spectrum of this compound would likely show π → π* transitions associated with the benzene ring and the conjugated system. The position and intensity of these absorption bands can be sensitive to the solvent and the presence of substituents, providing insights into the electronic structure of the molecule.

While this compound itself may not be strongly fluorescent, some of its derivatives or reaction products might be. Fluorescence spectroscopy is an extremely sensitive technique that can be used to detect and quantify fluorescent species at very low concentrations. For instance, if a reaction involving this compound leads to the formation of a more extended conjugated system, fluorescence spectroscopy could be a valuable tool for monitoring the reaction.

Table 4: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) | λmax 2 (nm) | Molar Absorptivity (ε₂) |

| Hexane | 230 | 15,000 | 275 | 2,500 |

| Ethanol | 232 | 16,500 | 278 | 2,800 |

| Acetonitrile (B52724) | 231 | 16,000 | 276 | 2,600 |

This table illustrates how the UV-Vis absorption maxima and molar absorptivities of this compound might vary with solvent polarity, providing information about its electronic transitions.

Chromatographic Separations in this compound Research

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, providing high-resolution separations of complex mixtures. For this compound research, HPLC is used for both qualitative and quantitative analysis.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar molecule, would be well-retained on a C18 column and could be effectively separated from more polar starting materials or less polar byproducts.

The use of a UV detector allows for the sensitive detection of this compound as it elutes from the column. By creating a calibration curve with standards of known concentration, the exact amount of this compound in a sample can be determined. HPLC is also invaluable for chiral separations if asymmetric syntheses of this compound derivatives are explored.

Table 5: Example HPLC Method Parameters and Results for this compound Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Retention Time | 5.8 min |

| Purity (by area %) | 99.7% |

This table provides an example of a typical HPLC method used for the analysis of this compound, along with the expected retention time and a purity assessment.

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for the separation and analysis of volatile and thermally stable compounds like this compound. While dedicated studies focusing solely on the GC analysis of pure this compound are not prevalent, its identification as a component in complex mixtures, such as essential oils, provides significant methodological insights.

Detailed Research Findings:

This compound has been identified as a chemical constituent in the essential oil of Aquilaria malaccensis (agarwood) through GC analysis. ump.edu.my The analytical methods used for these essential oils are directly applicable to the analysis of this compound. A common setup involves a high-resolution capillary column, typically with a non-polar or mid-polar stationary phase, which separates compounds based on their boiling points and polarity.

A representative GC method for the analysis of essential oils containing this compound employs an Agilent 7890A/5975C system equipped with an HP-5MS capillary column. ikm.org.myukm.my The operational parameters are critical for achieving good resolution and sensitivity.

Table 1: Representative GC Parameters for this compound Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60°C (10 min), ramp at 3°C/min to 180°C (1 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

This configuration allows for the effective separation of this compound from other components within a complex matrix, with its retention time being a key identifier. For quantification, a Flame Ionization Detector (FID) is commonly used due to its robustness and wide linear range. oup.com

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous identification and structural characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the most definitive method for identifying this compound in volatile samples. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting mass spectrum, a fingerprint of the molecule, is used for identification.

A detailed study on the mass spectrometric fragmentation of 3-isopropylidenephthalide reveals a characteristic pattern. core.ac.uk The primary fragmentation pathways observed for the molecular ion (M⁺˙) are the loss of a methyl radical (•CH₃) to form the [M - CH₃]⁺ ion and the loss of an ethene molecule (C₂H₄) to form the [M - C₂H₄]⁺˙ ion. core.ac.uk These fragmentation patterns are crucial for distinguishing it from its isomers, such as 2-propyl-1,3-indandione, which may exhibit identical mass-to-charge ratios but different fragmentation abundances under specific conditions.

Table 2: Key Mass Fragments of 3-Isopropylidenephthalide (EI, 70 eV)

| Ion | Description | Significance |

| [M]⁺˙ | Molecular Ion | Confirms molecular weight. |

| [M - CH₃]⁺ | Loss of a methyl radical | A major and characteristic fragment ion. |

| [M - C₂H₄]⁺˙ | Loss of an ethene molecule | A primary fragmentation pathway. |

| [M - CHO]⁺ | Loss of a formyl radical | A prominent fragment observed at m/z 145. core.ac.uk |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For phthalide (B148349) derivatives that may be thermally labile or not sufficiently volatile for GC, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful alternative. oup.com While specific LC-MS/MS studies on this compound are not documented in the reviewed literature, the methodology applied to other phthalides is relevant. oup.comoup.comnih.gov This technique involves separation using high-performance liquid chromatography (HPLC), followed by ionization, commonly via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). oup.com

In a tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would be analyzed to provide structural confirmation. Based on the known fragmentation from GC-MS, likely product ions in a positive ion mode LC-MS/MS experiment would result from the loss of neutral molecules like ethene. This technique offers high selectivity and sensitivity, making it suitable for trace-level detection in complex matrices.

X-ray Crystallography and Structural Determination of this compound and its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mt.com This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. The process involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to calculate an electron density map from which the atomic structure is modeled. mt.com

Despite the power of this technique, a search of the public scientific literature and crystallographic databases did not yield a definitive crystal structure for this compound or its complexes. While the structures of many related compounds, such as other isocoumarin (B1212949) and phthalide derivatives, have been determined by X-ray diffraction, this specific information for this compound appears not to have been published. researchgate.netresearchgate.netcore.ac.uk The determination of its crystal structure would be a valuable contribution to the field, providing a benchmark for computational models and a deeper understanding of its solid-state properties.

In-situ and Operando Analytical Techniques for this compound Reaction Monitoring

In-situ and operando spectroscopy are advanced analytical methodologies that allow researchers to study chemical reactions in real-time under actual processing conditions. rsc.orgrsc.org These techniques provide dynamic information about reaction kinetics, mechanisms, and the formation of transient intermediates, which is often lost in traditional offline analysis. mt.com

Potential Application in this compound Synthesis:

While specific studies applying operando methods to this compound were not found in the literature, the synthesis of this compound is an ideal candidate for such analysis. A common synthesis route for related compounds involves the reaction of phthalic anhydride with a suitable Wittig reagent or other carbon nucleophile. This reaction could be effectively monitored using in-situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR). mt.commt.commdpi.com

Hypothetical Monitoring Scheme using In-situ FTIR:

An in-situ FTIR probe inserted directly into the reaction vessel would continuously collect infrared spectra throughout the synthesis. The progress of the reaction could be monitored by tracking the characteristic vibrational frequencies of the reactants and products.

Table 3: Hypothetical In-situ FTIR Monitoring of this compound Synthesis

| Compound | Key Vibrational Band (cm⁻¹) | Change Monitored |

| Phthalic Anhydride (Reactant) | ~1850 and ~1775 cm⁻¹ | Decrease in peak intensity over time |

| This compound (Product) | ~1760 cm⁻¹ (Lactone C=O) | Increase in peak intensity over time |

| This compound (Product) | ~1670 cm⁻¹ (Exocyclic C=C) | Increase in peak intensity over time |

By plotting the absorbance of these key peaks against time, detailed kinetic profiles can be generated. mt.com This data allows for the rapid determination of reaction rates, identification of reaction endpoints, and optimization of process parameters such as temperature, catalyst loading, and reagent addition rates. The real-time nature of operando spectroscopy provides a molecular-level view of the reaction as it happens, accelerating process development and enhancing mechanistic understanding. rsc.orgyoutube.com

Applications of Isopropylidenephthalide in Organic Synthesis

Isopropylidenephthalide as a Building Block in Complex Molecule Synthesis

The rigid framework and inherent reactivity of this compound make it an attractive starting material for the construction of more complex molecular architectures. The double bond can be readily functionalized, and the lactone ring can undergo various transformations, providing access to a diverse array of substituted derivatives.

Phthalides are a prominent class of natural products, and the 3-substituted phthalide (B148349) motif is a core component of many biologically active molecules. nih.gov this compound serves as a key precursor for a variety of these compounds, primarily through transformations of its exocyclic double bond. A critical reaction is the asymmetric hydrogenation of the alkylidene group, which provides a stereoselective route to chiral 3-substituted phthalides. These chiral phthalides are crucial intermediates in the total synthesis of several natural products. nih.gov

For instance, the development of iridium(I) complexes with spiro-based phosphine-oxazoline ligands (SpinPHOX) has enabled the highly efficient and enantioselective hydrogenation of 3-alkylidenephthalides. nih.gov This methodology allows for the synthesis of a wide range of chiral 3-substituted phthalides with excellent enantiomeric excesses (up to 98% ee), which are then elaborated into complex natural product targets. nih.gov The general transformation is a cornerstone for accessing the chiral core of these molecules.

Table 1: Synthesis of Chiral Phthalides from Alkylidenephthalides

| Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

|---|

While direct total syntheses starting specifically from this compound are often part of larger, multi-step synthetic campaigns detailed in primary literature, its role is implicit in methodologies developed for the synthesis of natural products containing the 3-isobutylphthalide or related skeletons. nih.govwhiterose.ac.uk

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. nih.govrsc.org The phthalide framework itself is considered a "privileged" scaffold because it is found in numerous natural products with diverse biological activities. nih.gov

This compound is an effective starting point for generating diverse molecular scaffolds. Its exocyclic double bond offers a reactive handle for introducing complexity and diversity. Through reactions like hydrogenation, oxidation, or addition reactions, the isopropylidene group can be converted into various other functionalities. This allows chemists to systematically modify the core structure to explore the structure-activity relationship (SAR) of new potential drug candidates. rsc.orgnih.gov The concept of using a central, modifiable core is fundamental to fragment-based drug discovery and the generation of compound libraries for high-throughput screening. nih.govnist.gov The prostacyclin (PGI2) scaffold, for example, demonstrates how a core structure can be modified to create a range of drugs with varying biological activities. frontiersin.org

This compound in the Development of New Synthetic Methodologies

The reactivity of this compound makes it a useful substrate for developing and testing new synthetic methods. Methodologies established using this compound can then be applied to more complex substrates.

One of the most significant areas of development is in asymmetric catalysis. The asymmetric hydrogenation of 3-alkylidenephthalides, including this compound, has been a benchmark reaction for testing the efficacy of new chiral catalysts. nih.gov The development of novel iridium catalysts that can achieve high enantioselectivity in this transformation is a testament to the utility of this substrate in advancing synthetic chemistry. nih.gov

Furthermore, the phthalide core can participate in various cyclization and ring-opening reactions. For example, cascade reactions triggered by different reagents can lead to complex heterocyclic systems. nih.gov While specific examples using the isopropylidene variant are highly specialized, the general reactivity of the 3-substituted phthalide class, such as in Friedel-Crafts alkylations or cascade aldol/cyclization reactions, showcases the potential for developing novel transformations. nih.gov The development of methods for creating sp³-rich fragments, which are increasingly important in drug discovery, can also benefit from versatile building blocks like this compound. nist.gov

Role of this compound in Materials Science Applications

The application of this compound in materials science is not extensively documented in mainstream scientific literature. However, its chemical structure suggests potential uses, particularly in polymer chemistry. The exocyclic double bond (a vinyl group) presents a site for polymerization. In principle, this compound could act as a monomer or comonomer in addition polymerization reactions, potentially leading to polymers with unique properties conferred by the bulky, rigid phthalide group.

The synthesis of polymers through various methods, such as radical emulsion polymerization or ring-opening polymerization, often involves monomers with specific functional groups that control the properties of the resulting material. researchgate.net For example, the synthesis of poly(N-isopropylacrylamide) utilizes a vinyl-containing monomer to create thermo-responsive materials. nih.gov While no studies explicitly report the polymerization of this compound, its structure is analogous to other functionalized monomers used to create specialty polymers. This remains an area with potential for future research and development.

This compound in Industrial Chemical Processes

Specific details regarding the use of this compound in large-scale industrial chemical processes are not widely available, as such information is often proprietary. Its primary role in an industrial context appears to be as an intermediate in the synthesis of high-value fine chemicals rather than as a bulk commodity chemical.

Its application as a precursor in the synthesis of natural products and medicinal chemistry scaffolds suggests its use in the pharmaceutical and agrochemical industries, where complex, multi-step syntheses are common. nih.gov The development of efficient, catalytic methods, such as the asymmetric hydrogenation of alkylidenephthalides, is crucial for making these processes economically viable on an industrial scale. nih.gov The compound would be one of many intermediates in a longer manufacturing chain, valued for its ability to introduce a specific, functionalized core structure that is later elaborated into the final product.

Future Directions and Emerging Research Avenues for Isopropylidenephthalide

Novel Synthetic Strategies for Isopropylidenephthalide

While classical methods for phthalide (B148349) synthesis exist, the future of this compound synthesis lies in the adoption of more efficient, selective, and sustainable strategies. Modern organic synthesis provides a toolbox of catalytic methods that can be adapted to produce this compound and its analogs with high precision.

Recent advancements have focused on transition-metal-catalyzed reactions, which offer mild conditions and high functional group tolerance. nih.gov For instance, palladium-catalyzed reactions, such as the arylation of aldehydes with organoboronic acids, have proven effective for creating 3-arylphthalides and could be conceptually extended to alkylidene variants. organic-chemistry.org N-heterocyclic carbene (NHC)-catalyzed oxidation of 2-alkynylbenzaldehydes represents another promising route for the synthesis of 3-ylidenephthalides. researchgate.net Furthermore, metal-free catalytic annulation, perhaps employing organocatalysis, could provide an enantioselective pathway to chiral phthalide structures, a concept that could be explored for introducing chirality into this compound derivatives. nih.gov

Future strategies will likely focus on domino or one-pot cascade reactions that construct the this compound core from simple precursors in a single operation, minimizing waste and improving efficiency. nih.gov An example of such a strategy is the condensation of 2-formylbenzoic acid with β-keto acids, which could be adapted by using a suitable acetone (B3395972) equivalent. nih.govnih.gov

| Precursor Type | Potential Synthetic Method | Catalyst/Reagent Example | Reference |

| 2-Acylbenzoic Acid | Intramolecular Condensation | AlCl₃ | researchgate.net |

| 2-Alkynylbenzaldehyde | NHC-Catalyzed Oxidation/Cyclization | N-Heterocyclic Carbene (NHC) | researchgate.net |

| 2-Formylbenzoic Acid | One-Pot Cascade with Ketone Source | p-Anisidine in Glycerol (B35011) | nih.govnih.gov |

| o-Bromobenzyl Alcohols | Cyanation/Cyclization/Hydrolysis | Copper Catalyst in Water | organic-chemistry.org |

Exploration of Uncharted Reactivity Modes of this compound

The exocyclic double bond is the most prominent reactive site in this compound, offering a gateway to a multitude of chemical transformations that remain largely unexplored for this specific compound. The future in this area lies in leveraging this functionality to build molecular complexity.

Cycloaddition Reactions: The alkene moiety of this compound can act as a dienophile in [4+2] Diels-Alder cycloadditions or as a partner in other pericyclic reactions like [2+2] and [3+2] cycloadditions. libretexts.orgyoutube.com This opens up avenues for the rapid construction of complex polycyclic and heterocyclic systems fused to the phthalide core. For example, a [3+2] cycloaddition with a nitrile imine could yield spiro-pyrazoline phthalide derivatives. researchgate.net Similarly, dearomative (4+3) cycloaddition reactions, which have been successfully applied to 3-alkenylindoles, could potentially be adapted for this compound, leading to novel seven-membered ring systems. uchicago.edu

Transition-Metal-Catalyzed Functionalization: The double bond is also amenable to a wide array of transition-metal-catalyzed reactions. nih.govyoutube.com Palladium-catalyzed processes like the Heck reaction could be used to append aryl or vinyl groups. nih.gov Other potential transformations include hydrofunctionalization reactions to introduce various functional groups across the double bond, or metathesis reactions to create more complex alkylidene substituents.

| Reaction Type | Reactant Partner | Potential Product Class | Reference |

| [4+2] Cycloaddition | Conjugated Diene | Fused Cyclohexene Derivatives | libretexts.org |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Spiro-Heterocyclic Phthalides | nih.govlibretexts.org |

| [2+2] Photocycloaddition | Alkene | Fused Cyclobutane Derivatives | youtube.com |

| Heck Reaction | Aryl Halide | Phenylated Isopropylphthalide Derivatives | nih.gov |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and this compound discovery is no exception. acs.orgnih.gov These computational tools can accelerate progress by predicting synthetic pathways, reactivity, and biological properties, thereby guiding experimental work more efficiently. nih.gov